molecular formula C25H21NO4 B1667329 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid CAS No. 136451-58-6

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Cat. No.: B1667329
CAS No.: 136451-58-6
M. Wt: 399.4 g/mol
InChI Key: AZZHJQQOAHWBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMY 42393, also known as 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid, is a small molecule drug developed by Bristol-Myers Squibb. It is a prostacyclin partial agonist and platelet aggregation inhibitor. This compound has shown potential in reducing early atherosclerosis and inhibiting monocyte-macrophage atherogenic activity .

Preparation Methods

The synthetic routes and reaction conditions for BMY 42393 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the oxazole ring and subsequent attachment of the phenoxyacetic acid moiety . Industrial production methods are likely to involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

BMY 42393 undergoes various chemical reactions, including:

Scientific Research Applications

BMY 42393 has a wide range of scientific research applications:

Mechanism of Action

BMY 42393 exerts its effects by acting as a partial agonist of prostacyclin receptors. It inhibits platelet aggregation by stimulating platelet adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation of cAMP-dependent protein kinase results in the inhibition of thrombin-induced elevation of intracellular calcium levels, ultimately preventing platelet aggregation . The compound also suppresses monocyte-macrophage atherogenic activity and cytokine production, contributing to its anti-atherosclerotic effects .

Comparison with Similar Compounds

BMY 42393 is unique compared to other prostacyclin agonists due to its structural novelty and specific pharmacological properties. Similar compounds include:

BMY 42393 stands out due to its oral activity, selective inhibition of platelet aggregation, and potential therapeutic applications in atherosclerosis research .

Properties

CAS No.

136451-58-6

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28)

InChI Key

AZZHJQQOAHWBPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

Appearance

Solid powder

136451-58-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 3
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 4
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 5
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.